N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide
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Overview
Description
N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide is a complex organic compound characterized by the presence of a benzimidazole ring fused with a cyclohexylethyl group and an acetamide moiety
Scientific Research Applications
N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide typically involves the condensation of benzimidazole derivatives with cyclohexylethyl groups under controlled conditions. One common method involves the use of acetamide as a starting material, which undergoes a series of reactions including cyclization and alkylation to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide can undergo various chemical reactions including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of simpler amine compounds .
Mechanism of Action
The mechanism of action of N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can modulate biological processes, making it a candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- Benzimidazole derivatives
- Cyclohexylethyl-substituted compounds
- Acetamide-based molecules
Uniqueness
N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide stands out due to its unique combination of a benzimidazole ring with a cyclohexylethyl group and an acetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[2-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-15(23)20-13-11-19-21-17-9-5-6-10-18(17)22(19)14-12-16-7-3-2-4-8-16/h5-6,9-10,16H,2-4,7-8,11-14H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEUREWPQNTUAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=NC2=CC=CC=C2N1CCC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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